デオキシピラトコジンD

説明

科学的研究の応用

Deapioplatycodin D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in cellular processes and its interaction with various biomolecules.

作用機序

デァピオプラチコディン Dは、複数の分子標的と経路を通じてその効果を発揮します。ウイルスRNA合成を阻害することによってC型肝炎ウイルスの複製を阻害することが示されています。 さらに、抗炎症作用と抗線維化作用に関与するPI3K-Akt経路、JAK-STAT経路、MAPK経路などのさまざまなシグナル伝達経路を調節します .

6. 類似化合物の比較

デァピオプラチコディン Dは、プラチコディン A、プラチコディン C、プラチコディン Dなどの他のトリテルペノイドサポニンと構造的に似ています。 特定のグリコシド結合と強力な抗HCV活性でユニークです . これらの構造上の違いは、その独特の生物活性と治療の可能性に貢献しています。

類似化合物:

- プラチコディン A

- プラチコディン C

- プラチコディン D

生化学分析

Cellular Effects

Deapioplatycodin D has been shown to have significant inhibitory effects on the proliferation of various cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nerve system), and HCT-15 (colon) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of Deapioplatycodin D change over time in laboratory settings. The conditions for its enzymatic preparation from Radix Platycodi have been optimized, demonstrating that the reaction temperature, enzyme load, and reaction time significantly affect the yields of Deapioplatycodin D .

Metabolic Pathways

Deapioplatycodin D is involved in certain metabolic pathways. It was found that Deapioplatycodin D and Platycodin D were positively correlated with AACT, HMGR, HMGS, SS, and UGT-1, and negatively correlated with β-AS . This suggests that these enzymes or cofactors interact with Deapioplatycodin D, affecting metabolic flux or metabolite levels.

準備方法

合成経路と反応条件: デァピオプラチコディン Dは、Platycodi Radixから抽出された粗プラチコシドの酵素加水分解によって合成することができます。このプロセスには、スネイルアゼなどのグリコシドヒドロラーゼの使用が含まれ、デァピオプラチコシド Eをデァピオプラチコディン Dに効果的に変換します。 この酵素反応の最適条件には、43℃の温度、15%の酵素負荷、および22時間の反応時間が含まれます .

工業生産方法: デァピオプラチコディン Dの工業生産は、Pichia kudriavzeviiおよびBacillus velezensisなどの菌株を使用した混合発酵によって達成できます。 この方法は、これらの菌株の発酵特性を利用してプラチコディンを生物変換することにより、デァピオプラチコディン Dの収率を高めます .

化学反応の分析

反応の種類: デァピオプラチコディン Dは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化する剤によって促進されることが多い、酸素の添加または水素の除去を伴います。

還元: この反応は、通常、還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: この反応は、特定の条件下で、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。

4. 科学研究アプリケーション

デァピオプラチコディン Dは、幅広い科学研究アプリケーションを持っています。

化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。

生物学: 細胞プロセスにおける役割とそのさまざまな生体分子との相互作用について調査されています。

類似化合物との比較

- Platycodin A

- Platycodin C

- Platycodin D

特性

IUPAC Name |

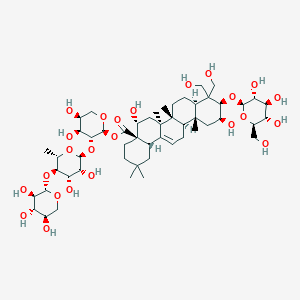

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUIVZXCXTBEH-PSRBGVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316009 | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1093.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78763-58-3 | |

| Record name | Deapioplatycodin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78763-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological activities of deapioplatycodin D?

A1: Deapioplatycodin D, a triterpenoid saponin found in Platycodon grandiflorum, has demonstrated promising antiviral activity against the hepatitis C virus (HCV) []. It inhibits the NS5B RNA-dependent RNA polymerase, a key enzyme for HCV replication []. Deapioplatycodin D also exhibits neuroprotective effects against glutamate-induced toxicity in rat cortical cells [].

Q2: How does the drying process of Platycodon grandiflorum affect deapioplatycodin D content?

A2: Interestingly, the content of deapioplatycodin D in Platycodon grandiflorum roots increases with longer storage periods, regardless of the storage temperature []. This contrasts with platycodin D3 and polygalacin D, which tend to decrease during storage []. Additionally, daylight and hot-air drying methods have been found to be more effective than freeze-drying in preserving deapioplatycodin D content [, ]. Specifically, hot-air drying at 65°C resulted in higher deapioplatycodin D levels compared to 45°C or 85°C [].

Q3: Is there a relationship between the sugar content and deapioplatycodin D levels in dried Platycodon grandiflorum?

A3: Yes, a strong negative correlation has been observed between glucose content and deapioplatycodin D levels in dried Platycodon grandiflorum roots [, ]. This suggests that high glucose levels during the drying process may negatively impact deapioplatycodin D accumulation.

Q4: Have any new analogs or derivatives of deapioplatycodin D been discovered?

A5: Yes, a novel oleanane-type triterpenoid saponin closely related to deapioplatycodin D, named platycoside N, has been isolated from the roots of Platycodon grandiflorum []. This finding suggests the presence of other potentially bioactive saponins in this plant.

Q5: Are there any ongoing studies focusing on deapioplatycodin D's therapeutic potential?

A6: Current research is investigating the potential mechanism of deapioplatycodin D against pulmonary fibrosis using bioinformatics and experimental verification []. Additionally, studies are exploring the optimization of deapioplatycodin D production using non-saccharomyces yeast isolated from Nuruk [].

Q6: How does deapioplatycodin D compare to other saponins in Platycodon grandiflorum in terms of bioactivity?

A7: While deapioplatycodin D shows promising antiviral and neuroprotective activities, other saponins like platycodin D have also been found to inhibit HCV replication and exhibit cytotoxic effects against various human tumor cell lines [, ]. Comparing the efficacy and mechanisms of action between these saponins requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。